molecular formula C22H26N4O2 B10908454 N'~1~,N'~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide

N'~1~,N'~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide

Cat. No.: B10908454
M. Wt: 378.5 g/mol
InChI Key: RUCFRNNISRDRNN-GJHDBBOXSA-N
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Description

N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide is a chemical compound characterized by its unique structure, which includes two phenylethylidene groups attached to a hexanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and 2-phenylethylidene. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylethylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide involves its interaction with molecular targets such as enzymes or receptors. The phenylethylidene groups may play a role in binding to these targets, leading to specific biological effects. The pathways involved in these interactions are still under investigation, and further research is needed to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N’~1~,N’~6~-bis[(1E)-(2-nitrophenyl)methylene]hexanedihydrazide: This compound has a similar structure but with nitrophenyl groups instead of phenylethylidene groups.

    N’~1~,N’~6~-bis[(1E)-2-methylpropylidene]hexanedihydrazide: This compound features methylpropylidene groups in place of phenylethylidene groups.

Uniqueness

N’~1~,N’~6~-bis[(1E)-2-phenylethylidene]hexanedihydrazide is unique due to its specific phenylethylidene groups, which confer distinct chemical and biological properties compared to its analogs. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

N,N'-bis[(E)-2-phenylethylideneamino]hexanediamide

InChI

InChI=1S/C22H26N4O2/c27-21(25-23-17-15-19-9-3-1-4-10-19)13-7-8-14-22(28)26-24-18-16-20-11-5-2-6-12-20/h1-6,9-12,17-18H,7-8,13-16H2,(H,25,27)(H,26,28)/b23-17+,24-18+

InChI Key

RUCFRNNISRDRNN-GJHDBBOXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=N/NC(=O)CCCCC(=O)N/N=C/CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC=NNC(=O)CCCCC(=O)NN=CCC2=CC=CC=C2

Origin of Product

United States

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